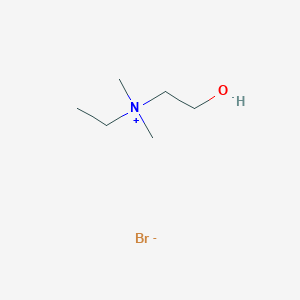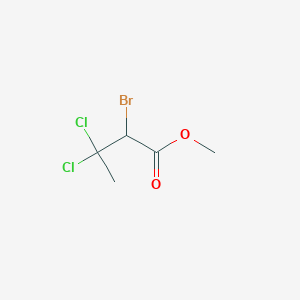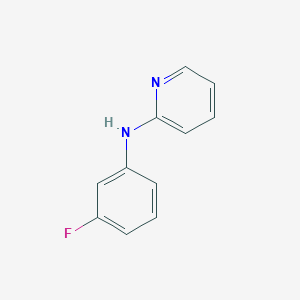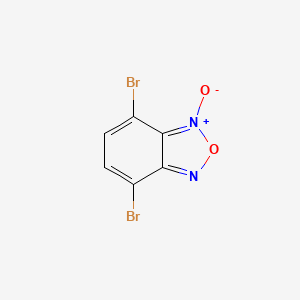
Ethyl 2-(4-benzylpiperazino)-4-hydroxypyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-benzylpiperazino)-4-hydroxypyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperazine and pyrimidine moieties in its structure suggests potential biological activities, making it a subject of research in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-benzylpiperazino)-4-hydroxypyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-benzylpiperazine with ethyl 4-chloro-2-hydroxypyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(4-benzylpiperazino)-4-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine ketone, while reduction could produce a hydroxylamine derivative.
科学的研究の応用
Ethyl 2-(4-benzylpiperazino)-4-hydroxypyrimidine-5-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Ethyl 2-(4-benzylpiperazino)-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The pyrimidine ring may interact with nucleic acids or proteins, affecting cellular functions. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
類似化合物との比較
Ethyl 2-(4-benzylpiperazino)-4-hydroxypyrimidine-5-carboxylate can be compared with other similar compounds, such as:
3-(4-Benzylpiperazino)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol: This compound has a similar piperazine moiety but differs in the aromatic substitution pattern.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound contains a chromenone ring instead of a pyrimidine ring, leading to different biological activities.
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione: This compound has an isoindoline structure, which may result in distinct pharmacological properties.
特性
CAS番号 |
25693-44-1 |
|---|---|
分子式 |
C18H22N4O3 |
分子量 |
342.4 g/mol |
IUPAC名 |
ethyl 2-(4-benzylpiperazin-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-17(24)15-12-19-18(20-16(15)23)22-10-8-21(9-11-22)13-14-6-4-3-5-7-14/h3-7,12H,2,8-11,13H2,1H3,(H,19,20,23) |
InChIキー |
OUAFTRHDDJKQLD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)
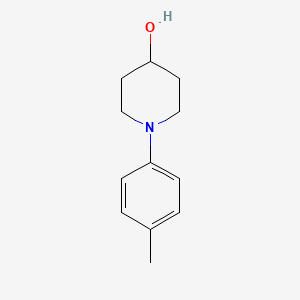
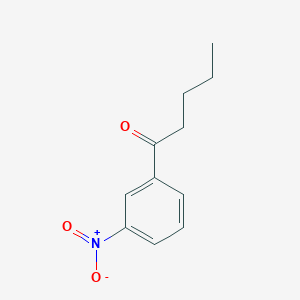
![6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B14131129.png)

![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
